2-[1-(3,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-phenethyl-acetamide
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Overview
Description
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the S-alkylation of a tetrazole-thiol intermediate with an appropriate alkylating agent. The reaction conditions often require an alkaline medium to facilitate the S-alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the tetrazole ring can introduce various functional groups.
Scientific Research Applications
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: Similar in structure but contains an oxadiazole ring instead of a tetrazole ring.
2-(3,4-Difluorophenyl)-4-phenyl-thiazole: Contains a thiazole ring and is used in different applications.
Uniqueness
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-14-8-9-17(12-15(14)2)24-19(21-22-23-24)26-13-18(25)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
InChI Key |
DEWURXKOIUCCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC=CC=C3)C |
Origin of Product |
United States |
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